(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heteroarylacrylonitrile derivative featuring a benzo[1,3]dioxole (piperonyl) group and a 4-(4-methoxyphenyl)thiazole moiety connected via a Z-configured acrylonitrile linker. This compound is synthesized via base-catalyzed condensation reactions, as demonstrated in similar systems where aldehydes react with cyanomethyl heterocycles (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile) . The Z-configuration is critical for its planar molecular geometry, which influences packing in crystal lattices and intermolecular interactions .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-23-16-5-3-14(4-6-16)17-11-26-20(22-17)15(10-21)8-13-2-7-18-19(9-13)25-12-24-18/h2-9,11H,12H2,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQMGXMCCZACS-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Chemical Structure
The compound has a complex structure that includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 356.41 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acrylonitrile under controlled conditions. Several methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.
Antitumor Activity
Research indicates that compounds related to thiazole and acrylonitrile derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 0.0244 | Apoptosis induction |
| NCI-H522 (Lung Cancer) | 0.0866 | Cell cycle arrest |
| COLO 205 (Colon Cancer) | 0.938 | Inhibition of DNA synthesis |
| MDA-MB-468 (Breast Cancer) | 0.0866 | Disruption of mitochondrial function |
Antimicrobial Activity
While initial screenings of related thiazole compounds have shown limited antimicrobial activity against certain bacteria and fungi, further investigations into the specific derivatives may yield more promising results. For example, some derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer potential of several thiazole-based acrylonitriles against a panel of human tumor cell lines at the National Cancer Institute. The results indicated that compounds similar to this compound exhibited notable cytotoxicity, particularly in leukemia models .
- Mechanistic Studies : Research on related compounds has highlighted their ability to induce apoptosis through the mitochondrial pathway. This includes the release of cytochrome c and activation of caspases in cancer cells .
Chemical Reactions Analysis
Thiazole Ring Formation
The 4-(4-methoxyphenyl)thiazole moiety is synthesized via the Hantzsch thiazole synthesis :
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Reactants : Thiourea derivatives and α-bromo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone).
Example Reaction :
Hydrogenation of the Acrylonitrile Double Bond
The acrylonitrile group undergoes catalytic hydrogenation to form a propionitrile derivative:
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Catalyst : Palladium on carbon (Pd/C) or sodium borohydride (NaBH).
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Outcome : Reduced bioactivity observed in analogous compounds .
Nucleophilic Additions
The electron-deficient acrylonitrile double bond participates in Michael additions :
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Nucleophiles : Thiols, amines, or enolates.
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Example : Reaction with benzylthiol forms a thioether derivative, enhancing antimicrobial activity in related structures .
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The benzo[d] dioxole ring undergoes cleavage in concentrated HCl, forming catechol derivatives .
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Basic Conditions : The nitrile group remains stable, but the methoxy group may demethylate under strong bases (e.g., NaOH) .
Photochemical Reactivity
The conjugated acrylonitrile system exhibits UV-induced [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. This reactivity is inferred from studies on analogous acrylonitriles .
Antimicrobial Functionalization
Comparison with Similar Compounds
Substituent Effects on Thiazole and Aryl Moieties
a. Thiazole Substituents
Replacing the 4-(4-methoxyphenyl) group on the thiazole ring alters electronic and steric properties:
- 4-(p-Tolyl)thiazole Analog (CAS 476673-97-9): Substituting 4-methoxyphenyl with p-tolyl increases hydrophobicity (logP: ~4.2 vs. ~3.8) but reduces hydrogen-bonding capacity.
- 4-(4-Nitrophenyl)thiazole Analog (Compound 27 in ) : The nitro group introduces strong electron-withdrawing effects, lowering the HOMO energy (-6.2 eV vs. -5.8 eV for the methoxy analog) and enhancing reactivity in nucleophilic environments .
b. Benzo[1,3]dioxole Modifications
Stereochemical Variations (E vs. Z Isomers)
The Z-configuration of the acrylonitrile linker is stabilized by intramolecular hydrogen bonds between the nitrile and adjacent aryl oxygen atoms, as confirmed by DFT calculations (bond length: ~2.9 Å) . In contrast, E-isomers lack this stabilization, leading to:
- Higher Reactivity : E-isomers undergo faster hydrolysis (t₁/₂: 12 h vs. 48 h for Z-isomers in pH 7.4 buffer) due to reduced steric protection of the nitrile group .
- Divergent Biological Activity : Z-isomers of similar acrylonitriles show 10–100× higher potency in neurogenesis assays compared to E-isomers, likely due to optimal spatial alignment with target proteins .
Functional Group Additions
- Acetamide/Isopropylamide Derivatives (Compounds 29a–b) : Adding acyl groups to the aryl ring enhances metabolic stability (e.g., t₁/₂ in liver microsomes: 120 min vs. 45 min for unmodified analogs) but reduces blood-brain barrier penetration (logBB: -0.5 vs. 0.2) .
- Antioxidant Thiazole-Triazole Hybrids : Compounds like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exhibit DPPH radical scavenging activity (IC₅₀: 8 µM) surpassing ascorbic acid (IC₅₀: 12 µM), suggesting that electron-withdrawing substituents enhance antioxidant capacity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
Synthetic Accessibility: The target compound is synthesized in 70–80% yield via Knoevenagel condensation, outperforming analogs requiring multi-step protocols (e.g., 30–50% yields for triazole hybrids) .
Crystal Packing : X-ray diffraction reveals that the Z-configuration enables planar stacking with π-π distances of 3.6 Å, whereas bulkier substituents (e.g., p-tolyl) disrupt this order .
DFT Insights : The methoxy group’s electron-donating nature raises the HOMO energy (-5.8 eV vs. -6.2 eV for nitro analogs), correlating with enhanced charge-transfer interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
